molecular formula C8H13NO3 B6253806 3-(2-oxopiperidin-4-yl)propanoic acid CAS No. 1557735-97-3

3-(2-oxopiperidin-4-yl)propanoic acid

Cat. No. B6253806
CAS RN: 1557735-97-3
M. Wt: 171.2
InChI Key:
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Description

3-(2-Oxopiperidin-4-yl)propanoic acid, also known as 3-oxopropanoic acid, is an organic compound that is used in a variety of applications. It is a white, odorless, crystalline solid with a melting point of about 144-145 °C. The compound has a molecular formula of C5H9NO3 and a molecular weight of 131.13 g/mol. It is a derivative of piperidine, an aromatic heterocyclic compound, and is related to other compounds such as 2-oxopiperidine-3-carboxylic acid and 2-oxopiperidine-4-carboxylic acid.

Scientific Research Applications

3-Oxopropanoic acid has a wide range of uses in scientific research. It is used to study the structure and function of proteins, enzymes, and other biomolecules. It is also used in the synthesis of various organic compounds, such as 3-oxopiperidine-4-carboxylic acid, 2-oxopiperidine-3-carboxylic acid, and 2-oxopiperidine-4-carboxylic acid. Additionally, it is used in the synthesis of pharmaceuticals and in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-oxopiperidin-4-yl)propanoic acidic acid is not fully understood. However, it is believed to interact with proteins and enzymes in a manner similar to other organic compounds. It may bind to the active sites of enzymes and proteins, causing them to become more active or less active. Additionally, it may act as an inhibitor, blocking the activity of certain enzymes and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-oxopiperidin-4-yl)propanoic acidic acid are not well understood. However, it has been shown to possess anti-inflammatory and anti-oxidant properties in vitro. Additionally, it has been shown to have an effect on the metabolism of glucose, suggesting a role in regulating blood sugar levels.

Advantages and Limitations for Lab Experiments

3-Oxopropanoic acid has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable at room temperature and does not require special handling or storage. However, it is not very soluble in water and may require the use of organic solvents for dissolution. Additionally, it is toxic and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 3-(2-oxopiperidin-4-yl)propanoic acidic acid. One potential direction is to further study its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases and conditions. Additionally, further research into its mechanism of action may lead to the development of new drugs and therapies. Additionally, further research into its synthesis and structure may lead to the development of new compounds with improved properties. Finally, further research into its use in agrochemicals may lead to the development of new and improved products for the agricultural industry.

Synthesis Methods

3-Oxopropanoic acid can be synthesized in a variety of ways. One common method involves the reaction of piperidine with ethyl chloroformate, followed by hydrolysis of the resulting ester. This reaction produces 3-(2-oxopiperidin-4-yl)propanoic acidic acid and ethyl chloride as the byproducts. Other methods of synthesis include the reaction of piperidine with ethyl bromoacetate, followed by hydrolysis of the resulting ester. This reaction produces 3-(2-oxopiperidin-4-yl)propanoic acidic acid and ethyl bromide as the byproducts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-oxopiperidin-4-yl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-piperidone", "acetyl chloride", "propanoic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Acylation of 4-piperidone with acetyl chloride in the presence of sodium hydroxide to form 1-acetyl-4-piperidone.", "Step 2: Hydrolysis of 1-acetyl-4-piperidone with hydrochloric acid to form 4-piperidone.", "Step 3: Condensation of 4-piperidone with propanoic acid in the presence of sodium hydroxide to form 3-(2-oxopiperidin-4-yl)propanoic acid.", "Step 4: Isolation of the target compound by extraction with diethyl ether and purification by recrystallization from water." ] }

CAS RN

1557735-97-3

Molecular Formula

C8H13NO3

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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